![molecular formula C9H13N3 B1434704 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1598036-14-6](/img/structure/B1434704.png)
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
概要
説明
“2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the linear formula C9H13O1N3 . It is also known as "Ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl ether" .
Synthesis Analysis
The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CCOC1=NC=C2C(CCNC2)=N1 . The InChI key for this compound is FUDBJZKNRNAAGU-UHFFFAOYSA-N .
Chemical Reactions Analysis
The reactivity of 2,4-dichloro-6-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines has been studied . Methylthio groups on the pyrimidine rings can be removed only using harsh conditions .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its melting point is between 206-211 °C (decomposition) . The compound’s empirical formula is C7H9N3 and its molecular weight is 208.09 .
科学的研究の応用
Synthesis and Anti-inflammatory Activity
Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidine exhibit significant anti-inflammatory properties. A study on the synthesis, characterization, and in-vitro anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives found these compounds potent in inhibiting protein denaturation, indicating their potential as leads for anti-inflammatory activity. This synthesis involved a novel procedure, resulting in compounds that were characterized by IR, 1H-NMR, MS, and elemental analysis, and demonstrated potent in-vitro anti-inflammatory effects when screened using the inhibition of protein denaturation method with diclofenac as a standard drug (Gondkar, Deshmukh, & Chaudhari, 2013).
Anticancer Potential
Pyrimidine derivatives, including tetrahydropyrido[4,3-d]pyrimidine, have shown promise in anticancer research. A review of patent literature on anti-cancer pyrimidines in diverse scaffolds highlighted the extensive exploration of pyrimidine-based scaffolds for their anticancer activities. These scaffolds have shown to interact with various enzymes, targets, and receptors, indicating their potential in anticancer drug development. This review emphasizes the importance of these derivatives as future drug candidates in oncology, underscoring their broad therapeutic promise and the ongoing interest among researchers worldwide (Kaur et al., 2014).
Catalysis and Pharmaceutical Applications
The pyranopyrimidine core, closely related to the tetrahydropyrido[4,3-d]pyrimidine structure, is crucial for medicinal and pharmaceutical applications due to its bioavailability and broad synthetic applications. A review on the importance of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlights the extensive investigation into these scaffolds for developing lead molecules. The review covers synthetic pathways employed using various hybrid catalysts, indicating the versatility of pyrimidine scaffolds in drug development and the synthesis of novel compounds (Parmar, Vala, & Patel, 2023).
Overview of Pharmacological Applications
Pyrimidine derivatives, including the tetrahydropyrido[4,3-d]pyrimidine structure, are known for a wide range of pharmacological activities. These include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. A systematic analysis of these derivatives from a pharmacological perspective can serve as a foundation for further research into new, effective, and safe medicines. This highlights the pyrimidine core as a promising scaffold for the development of biologically active compounds (Chiriapkin, 2022).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301 + P312) .
作用機序
Target of Action
The primary target of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is the extracellular signal-regulated kinase (Erk) pathway . This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting the Erk pathway . This inhibition results in the downregulation of phospho-RSK levels in HepG2 cells and tumor xenografts .
Biochemical Pathways
The compound affects the Erk signaling pathway, which is a part of the larger MAPK (Mitogen-Activated Protein Kinase) pathway . The downstream effects of this interaction include the regulation of various cellular processes, including growth, differentiation, and survival.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the Erk pathway and the subsequent downregulation of phospho-RSK levels . This can lead to the suppression of tumor growth in HepG2 cells and tumor xenografts .
生化学分析
Biochemical Properties
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the PI3K/Akt pathway, which is crucial in cell growth and survival . The compound’s interaction with this pathway suggests its potential in modulating cellular processes and its application in cancer research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with the PI3K/Akt pathway can lead to changes in cell proliferation and apoptosis . This compound’s ability to modulate these critical cellular processes makes it a valuable tool in studying cancer and other diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with the PI3K/Akt pathway involves binding to specific proteins, thereby modulating their activity and influencing downstream signaling events . This mechanism of action highlights the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation over time can lead to a decrease in its biological activity, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . These interactions can lead to changes in the compound’s bioavailability and efficacy, impacting its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-9-11-6-7-5-10-4-3-8(7)12-9/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJNDQGEKXHNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)

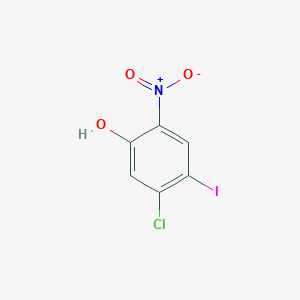
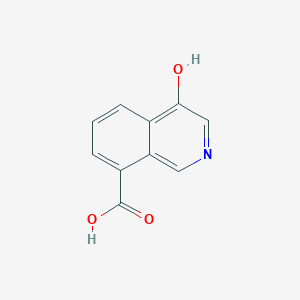
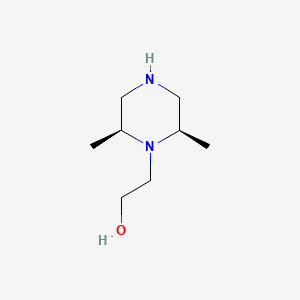
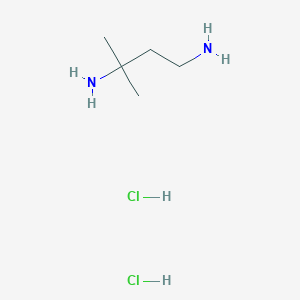
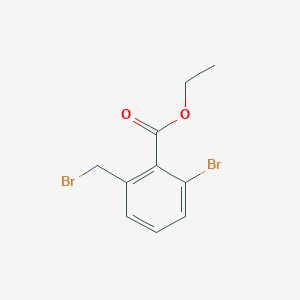
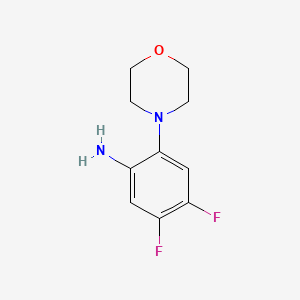
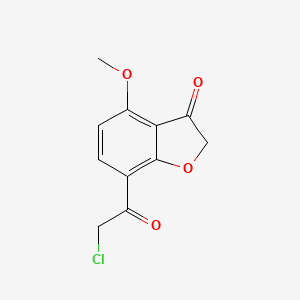
![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)

![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)